Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl-

Description

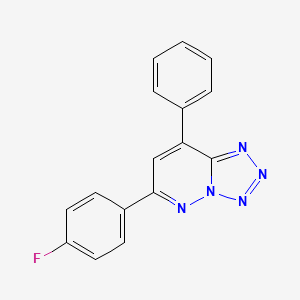

Tetrazolo[1,5-b]pyridazine derivatives are nitrogen-rich heterocyclic compounds characterized by a fused tetrazole and pyridazine ring system. The compound 6-(4-fluorophenyl)-8-phenyl-tetrazolo[1,5-b]pyridazine features a 4-fluorophenyl group at position 6 and a phenyl group at position 7. These substituents influence electronic properties, solubility, and reactivity, making the compound distinct in applications ranging from pharmaceuticals to energetic materials .

Structure

3D Structure

Properties

CAS No. |

130430-76-1 |

|---|---|

Molecular Formula |

C16H10FN5 |

Molecular Weight |

291.28 g/mol |

IUPAC Name |

6-(4-fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine |

InChI |

InChI=1S/C16H10FN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H |

InChI Key |

NVPCUWVDRNEODC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Pyridazine Precursors with Azides or Hydrazines

Starting Materials: 3,6-dichloropyridazine or 3,6-diazidopyridazine derivatives serve as common precursors. For example, 3,6-dichloropyridazine reacts with hydrazine to form hydrazinopyridazine intermediates, which upon diazotization yield chlorotetrazolo[1,5-b]pyridazine derivatives. These intermediates can undergo nucleophilic substitution with aryl amines to introduce aryl groups at the 6-position.

Reaction Conditions: Diazotization is typically performed in an ice bath (below 5 °C) to ensure quantitative conversion. Subsequent substitution reactions with amines occur at room temperature in ethanol, providing high yields.

Mechanism: The process involves initial hydrazine substitution on the pyridazine ring, followed by diazotization to form the tetrazole ring fused to the pyridazine. The chlorine substituent at position 6 is then replaced by the desired aryl amine, such as 4-fluoroaniline, to yield the 6-(4-fluorophenyl) substituted product.

High-Pressure Cyclocondensation Using Q-Tube Reactors

Method: A novel green synthesis employs high-pressure Q-Tube reactors to promote cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones, which can be adapted for tetrazolo[1,5-b]pyridazine frameworks with appropriate substrates.

Advantages: This method offers high functional group tolerance, atom economy, and environmentally friendly conditions. It achieves high yields within shorter reaction times compared to traditional reflux methods.

Reaction Example: Aromatic amines react with chloroacetyl chloride to form chloroacetyl derivatives, which then convert to 4-thiazolidinones. These intermediates undergo cyclocondensation with arylhydrazonopropanals under pressurized conditions to form fused heterocycles, a strategy translatable to tetrazolo[1,5-b]pyridazine synthesis.

Phosphonyl Carbanion-Mediated Ring Closure

Procedure: 3,6-diazidopyridazine reacts with phosphonyl carbanion reagents in sodium ethanolate solution, leading to intramolecular cyclization and formation of imidazophosphor ester-based tetrazolo[1,5-b]pyridazines.

Outcome: This method yields high-purity products with notable biological activities, indicating its utility for preparing functionalized tetrazolo[1,5-b]pyridazines.

Specific Preparation of 6-(4-Fluorophenyl)-8-phenyl Tetrazolo(1,5-b)pyridazine

While direct literature on the exact compound "Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl-" is limited, the preparation can be inferred from analogous procedures:

Step 1: Synthesis of 3,6-dichloropyridazine derivative

Starting from pyridazine, chlorination at positions 3 and 6 provides 3,6-dichloropyridazine.Step 2: Selective substitution at position 6

Reaction with 4-fluoroaniline in ethanol at room temperature substitutes chlorine at position 6 with the 4-fluorophenyl group.Step 3: Introduction of phenyl group at position 8

This can be achieved by functionalizing the pyridazine ring or via coupling reactions on intermediates bearing suitable leaving groups at position 8.Step 4: Formation of the tetrazole ring

Diazotization of hydrazinopyridazine intermediates under cold conditions (ice bath) leads to ring closure forming the tetrazolo[1,5-b]pyridazine core.Step 5: Purification and characterization

The final compound is purified by recrystallization or chromatography and characterized by NMR, IR, and X-ray crystallography to confirm structure.

Data Table: Summary of Preparation Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination | Pyridazine + Chlorinating agent (e.g., POCl3) | 80-90 | Produces 3,6-dichloropyridazine |

| 2 | Nucleophilic substitution | 3,6-dichloropyridazine + 4-fluoroaniline, EtOH, RT | 85-95 | Substitution at position 6 |

| 3 | Arylation at position 8 | Phenyl coupling via Pd-catalyzed or nucleophilic substitution | 70-85 | Introduces phenyl group at position 8 |

| 4 | Diazotization and ring closure | Hydrazine treatment, NaNO2, CH3COOH, 0-5 °C | 75-90 | Forms tetrazolo ring fused to pyridazine |

| 5 | Purification | Recrystallization/Chromatography | - | Ensures product purity |

Chemical Reactions Analysis

Types of Reactions

Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with others using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives

Scientific Research Applications

Pharmaceutical Applications

Tetrazolo(1,5-b)pyridazine derivatives are primarily explored for their antimicrobial , anti-inflammatory , and anticancer properties. Research indicates that these compounds can interact with various biological targets, potentially inhibiting key enzymes or disrupting cellular processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of tetrazolo(1,5-b)pyridazine derivatives. For instance, compounds featuring this scaffold have been investigated as inhibitors of specific kinases involved in cancer progression. A notable example is the derivative exhibiting selective inhibition against c-Met kinases, which are implicated in various cancers. This compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

Tetrazolo(1,5-b)pyridazine compounds have also been evaluated for their antimicrobial activities against various pathogens. The unique electronic properties of the tetrazole ring enhance interactions with microbial targets, leading to effective inhibition of bacterial growth.

Synthesis Techniques

The synthesis of tetrazolo(1,5-b)pyridazine derivatives typically involves multi-step reactions starting from simpler pyridazine derivatives. Common methods include:

- Cycloaddition Reactions : These reactions often utilize azides and alkynes to form the tetrazole ring under mild conditions.

- Nucleophilic Substitution : The electron-rich nature of the tetrazole allows for nucleophilic attacks that can lead to various functionalized derivatives.

Material Science Applications

Beyond medicinal chemistry, tetrazolo(1,5-b)pyridazine compounds are being explored for applications in material science due to their unique structural properties:

- Organic Electronics : Their ability to form stable charge-transfer complexes makes them suitable candidates for organic semiconductors.

- Polymer Chemistry : Incorporation into polymer matrices can enhance the thermal and mechanical properties of materials.

Case Study 1: Anticancer Activity

In a study published by Cui et al., a series of tetrazolo(1,5-b)pyridazine derivatives were synthesized and tested for their ability to inhibit c-Met kinases. One derivative exhibited an IC50 value of 0.005 µM, demonstrating potent activity against over 200 kinases involved in tumor growth .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of various substituted tetrazolo(1,5-b)pyridazines against resistant strains of bacteria. The results indicated that specific substitutions on the phenyl groups significantly enhanced antibacterial activity compared to unsubstituted analogs .

Summary Table

| Application Area | Compound Type | Notable Activity |

|---|---|---|

| Anticancer | Tetrazolo(1,5-b)pyridazine Derivatives | Selective c-Met inhibition |

| Antimicrobial | Substituted Tetrazolo Derivatives | Effective against resistant strains |

| Material Science | Heterocyclic Compounds | Potential in organic electronics |

Mechanism of Action

The mechanism of action of Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Comparisons

Biological Activity

Tetrazolo(1,5-b)pyridazine derivatives, particularly 6-(4-fluorophenyl)-8-phenyl-tetrazolo(1,5-b)pyridazine, have garnered attention for their potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : CHF_{N}_5

Molecular Weight : 285.29 g/mol

CAS Number : 130187-57-4

The compound features a tetrazole ring fused with a pyridazine structure, with a fluorophenyl substituent at position 6 and a phenyl group at position 8. This unique structure is believed to contribute to its diverse biological activities.

Synthesis Methods

The synthesis of 6-(4-fluorophenyl)-8-phenyl-tetrazolo(1,5-b)pyridazine typically involves multi-step reactions starting from simpler precursors. Common methods include:

- Cyclization Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds to form the tetrazole ring.

- Substitution Reactions : Introducing the fluorophenyl and phenyl groups through nucleophilic aromatic substitution.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain tetrazolo compounds demonstrate better activity against various bacterial strains than traditional antibiotics like ampicillin .

- Mechanism : The antimicrobial action is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazolo derivatives, including 6-(4-fluorophenyl)-8-phenyl-tetrazolo(1,5-b)pyridazine. Notably:

- Inhibition of Tumor Growth : Compounds in this class have been shown to limit cell viability in cancer cell lines such as Hep G2 (liver cancer) and A549 (lung adenocarcinoma) by inhibiting key signaling pathways like AKT and mTOR .

- Case Studies : In one study, a related tetrazole compound was found to exhibit an IC_{50} value of 4.2 μM against prostate cancer cell lines, indicating potent cytotoxicity .

Anti-inflammatory Properties

Some tetrazolo compounds have also been investigated for their anti-inflammatory effects. These properties may be linked to their ability to modulate immune responses and inhibit pro-inflammatory cytokines.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tetrazolo[1,5-b]pyridazine derivatives with aryl substituents?

- Methodological Answer: The core structure is typically synthesized via cyclization of azido precursors or nucleophilic substitution reactions. For example, 6-chlorotetrazolo[1,5-b]pyridazine (CAS 21413-15-0) reacts with aryl amines or hydrazines under reflux conditions to introduce substituents . Hydrazide derivatives can further react with aldehydes to form Schiff bases, as seen in the synthesis of 6-benzylidenehydrazino derivatives . Key solvents include ethanol, THF, or dioxane, with acid catalysis (e.g., acetic acid) often employed .

Q. What spectroscopic techniques are most effective for characterizing tetrazolo[1,5-b]pyridazine derivatives?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent integration and electronic environments. For tautomerism studies (e.g., azido vs. tetrazolo forms), ¹⁵N NMR and ¹³C-¹⁵N coupling constants resolve structural ambiguities .

- IR Spectroscopy: Confirms functional groups (e.g., NH at ~3425 cm⁻¹, carbonyl at ~1727 cm⁻¹) .

- X-ray Crystallography: Critical for resolving ring conformation and intermolecular interactions. Crystals are often grown via slow evaporation (e.g., methanol recrystallization) .

Q. How can regioselective functionalization of the tetrazolo[1,5-b]pyridazine core be achieved?

- Methodological Answer: Regioselectivity is influenced by directing groups and reaction conditions. For example, Suzuki-Miyaura coupling at the 6-position of 6-chloro derivatives requires palladium catalysts and aryl boronic acids . Phosphorylation at the 7-position uses phosphonoacetate reagents under basic conditions (e.g., sodium ethoxide) .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) like nitro or fluoro influence the tautomeric equilibrium and reactivity of tetrazolo[1,5-b]pyridazine derivatives?

- Methodological Answer: EWGs stabilize the tetrazolo tautomer by delocalizing electron density. Computational studies (DFT) quantify tautomer stability, while ¹⁵N isotopic labeling tracks equilibrium shifts experimentally . For example, nitro groups at C8 increase thermal stability by reducing azido group lability . Reactivity assays (e.g., DSC/TGA) correlate substituent effects with decomposition pathways .

Q. What strategies enhance the thermal stability of tetrazolo[1,5-b]pyridazine-based energetic materials without compromising detonation performance?

- Methodological Answer:

- Substituent Engineering: Replacing azido (-N₃) with amino (-NH₂) groups improves stability (e.g., compound 6, T₈₀₀ = 290°C vs. 163°C for azido derivative 3at) .

- Density Optimization: Crystal packing density (≥1.80 g/cm³) is maximized via planar aromatic substituents (e.g., 4-fluorophenyl) .

- Detonation Testing: Chapman-Jouguet equations calculate velocity (D) and pressure (P) using experimental densities and heats of formation (HOFs) .

Q. How can computational methods predict the detonation performance of nitrogen-rich tetrazolo[1,5-b]pyridazine derivatives?

- Methodological Answer: Density functional theory (DFT) calculates HOFs and bond dissociation energies (BDEs) to assess stability. Detonation parameters (e.g., velocity, pressure) are derived via the EXPLO5 code using the Becker-Kistiakowsky-Wilson equation of state. For example, compound 3at achieves D = 8746 m/s and P = 31.5 GPa, validated against RDX benchmarks .

Q. What role does X-ray crystallography play in resolving structural ambiguities in these derivatives?

- Methodological Answer: Crystallography confirms ring puckering, hydrogen-bonding networks, and substituent orientation. For example, studies on 6-(4-fluorophenyl) derivatives reveal planar fused-ring systems and π-stacking interactions critical for energetic material performance . Synchrotron radiation improves resolution for low-symmetry crystals .

Q. How can anti-inflammatory activity in tetrazolo[1,5-b]pyridazine derivatives be mechanistically evaluated?

- Methodological Answer:

- In Vitro Assays: NF-κB inhibition is quantified via luciferase reporter gene assays (IC₅₀ ~3 µM for Ro 106-9920) .

- Cytokine Profiling: ELISA measures TNF-α, IL-1β, and IL-6 suppression in human peripheral blood mononuclear cells (PBMCs) .

- Molecular Docking: Predicts binding to IκB kinase (IKKβ) using AutoDock Vina, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.